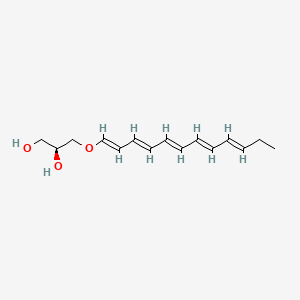

Fecapentaene 12

Description

Structure

3D Structure

Properties

CAS No. |

91423-46-0 |

|---|---|

Molecular Formula |

C15H22O3 |

Molecular Weight |

250.33 g/mol |

IUPAC Name |

(2S)-3-[(1E,3E,5E,7E,9E)-dodeca-1,3,5,7,9-pentaenoxy]propane-1,2-diol |

InChI |

InChI=1S/C15H22O3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17)13-16/h3-12,15-17H,2,13-14H2,1H3/b4-3+,6-5+,8-7+,10-9+,12-11+/t15-/m0/s1 |

InChI Key |

CQBOBCAMYWRTNO-CFEYUBAXSA-N |

SMILES |

CCC=CC=CC=CC=CC=COCC(CO)O |

Isomeric SMILES |

CC/C=C/C=C/C=C/C=C/C=C/OC[C@H](CO)O |

Canonical SMILES |

CCC=CC=CC=CC=CC=COCC(CO)O |

Synonyms |

1-(1-glycero)dodeca-1,3,5,7,9-pentaene fecapentaene-12 GDPE |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Fecapentaene 12

Microbial Origin and Production of Fecapentaene 12

Fecapentaene-12 is not a compound derived from diet but is a natural product of microbial metabolism within the human gut microbiome. ontosight.aiacs.org Research has identified specific anaerobic bacteria as the producers of this compound. The production of fecapentaenes is attributed to certain intestinal bacteria, which synthesize these potent mutagens. nih.gov

Studies have demonstrated that fecapentaene-12 is a microbial metabolite, a fact established by observations that incubating feces from individuals who produce the mutagen leads to increased levels of the compound. acs.org The primary bacteria implicated in its synthesis belong to the genus Bacteroides. ontosight.aiacs.org Specific experiments have shown that several species within this genus can produce fecapentaene-12 when provided with the necessary precursors. acs.org

| Bacteroides Species Implicated in Fecapentaene-12 Production |

| Bacteroides thetaiotaomicron |

| Bacteroides fragilis |

| Bacteroides ovatus |

| Bacteroides uniformis |

| Bacterioides sp. 3452A |

| Data derived from studies involving the incubation of bacterial species with fecal extracts from mutagen-producers. acs.org |

Elucidation of Biosynthetic Precursors and Intermediates for this compound

The biosynthesis of fecapentaene-12 by Bacteroides species is dependent on the availability of specific precursor molecules present in the colon. acs.org These precursors are not synthesized by the bacteria themselves but are found within the feces of individuals who produce fecapentaenes. acs.org The formation of fecapentaenes originates from ether phospholipids. tandfonline.com

Intensive research led to the isolation and structural elucidation of the direct biological precursor to fecapentaene-12, which was identified as a novel plasmalogen called plasmalopentaene-12. cambridge.orgvt.edu This finding clarified that certain Bacteroides species act on this precursor, which contains a glycerol (B35011) ether-linked polyunsaturated chain, to form fecapentaene-12. acs.org Attempts to use other potential polyene analogs as direct biological precursors in experimental conditions proved unsuccessful, highlighting the specificity of the precursor required for the biosynthetic pathway. acs.orgnih.gov

Enzymatic Mechanisms in this compound Formation

The conversion of plasmalopentaene-12 into fecapentaene-12 is an enzymatic process carried out by the Bacteroides species. acs.org While the specific enzymes within these bacteria responsible for this transformation have not been fully characterized in the reviewed literature, the reaction involves the modification of the precursor molecule to yield the final fecapentaene structure. The process requires incubation of the precursor-containing fecal extract with the competent bacterial strains, indicating that the enzymatic machinery is endogenous to these specific microbes. acs.org

Genetic Determinants and Regulation of this compound Biosynthesis

The specific genetic determinants and regulatory networks within Bacteroides that govern the production of fecapentaene-12 are not extensively detailed in the available scientific literature. The ability to synthesize the compound is known to be species- and strain-specific, pointing to a distinct genetic basis for the biosynthetic pathway. acs.org

Furthermore, the regulation of fecapentaene production appears to be influenced by the host's colonic environment and dietary factors. Dietary components can significantly alter the metabolic activities of the gut microflora, which could in turn modulate the expression of genes involved in the synthesis of metabolites like fecapentaene-12. However, the precise molecular mechanisms, such as specific transcription factors or operon structures controlling the relevant biosynthetic genes in Bacteroides, remain an area for further investigation.

Biotransformation and Metabolic Fates of this compound in Model Systems

Once formed, fecapentaene-12 can undergo several metabolic transformations, particularly when exposed to aerobic conditions and host cellular enzymes. These processes often 'activate' the compound, leading to the generation of reactive species.

Under aerobic conditions, fecapentaene-12 is unstable and decomposes through a process similar to lipid peroxidation. nih.gov This aerobic degradation results in the formation of unsaturated aldehydes and the generation of oxy- and alkyl-radicals. nih.gov Conversely, under anaerobic conditions, free-radical generation was not observed. nih.gov

In various model systems, host enzymes have been shown to metabolize fecapentaene-12, potentiating its reactivity. Prostaglandin (B15479496) H synthase (PHS), through both its cyclooxygenase and peroxidase activities, stimulates the oxidation of fecapentaene-12, leading to an increased formation of active oxygen species (AOS). nih.govnih.gov This enzymatic activation is a key step in its mechanism of genotoxicity, and it can be blocked by PHS inhibitors. nih.govnih.gov The process is further catalyzed by the presence of intracellular iron, which synergistically enhances the formation of oxidative DNA damage markers like 8-hydroxydeoxyguanosine. nih.gov

The metabolic fate of fecapentaene-12 in cellular models such as HeLa cells and human fibroblasts involves its conversion into reactive intermediates that can damage cellular components. nih.govnih.gov The genotoxicity of fecapentaene-12 is thought to arise from multiple mechanisms, including direct alkylation of DNA by carbocations and oxidative damage from the enzymatically generated reactive oxygen species. nih.govnih.gov

| Factor/Enzyme | Model System | Effect on Fecapentaene-12 | Outcome |

| Aerobic Environment | Chemical | Decomposition/Oxidation | Formation of unsaturated aldehydes and free radicals. nih.gov |

| Peroxidative Enzymes | In vitro | Peroxidation | Formation of superoxide (B77818) radicals. oup.com |

| Prostaglandin H Synthase (PHS) | Purified enzyme, HeLa cells | Potentiates oxidation | Generation of active oxygen species (AOS), DNA single-strand breaks. nih.govnih.gov |

| Ferrous Iron | Isolated DNA, HeLa cells | Catalyzes oxidation | Enhanced formation of 8-hydroxydeoxyguanosine. nih.gov |

Molecular and Cellular Mechanisms of Fecapentaene 12 Interactions Excluding Human Clinical Context

Fecapentaene-12 Interaction with Nucleic Acids

Fecapentaene-12 has the capacity to directly form covalent bonds with DNA, creating what are known as DNA adducts. nih.gov This process is believed to occur through alkylation, where the fecapentaene-12 molecule, possibly via the formation of a stabilized carbocation, attacks nucleophilic sites on the DNA bases. oup.com Studies using ³²P-postlabelling techniques have detected the presence of putative DNA adducts in DNA treated with fecapentaene-12. oup.comnih.gov Specifically, when 2'-deoxyguanosine-3'-monophosphate was treated with fecapentaene-12, two distinct adducts were observed. nih.gov These adducts showed similar mobility to those formed by acrolein, an unsaturated aldehyde, suggesting that the decomposition of fecapentaene-12 into aldehyde-containing fragments may be a route to adduct formation. oup.comnih.gov

Furthermore, radiolabeling studies have also suggested the formation of specific adducts. nih.gov The interaction is not limited to direct adduction; fecapentaene-12 can also induce DNA-protein cross-links, further complicating the DNA damage landscape. nih.govaacrjournals.org

In addition to forming covalent adducts, fecapentaene-12 can associate with duplex DNA through non-covalent interactions. nih.govacs.orgacs.org This binding is significant as it can position the molecule in close proximity to the DNA, facilitating subsequent chemical reactions. Evidence for this non-covalent association comes from ethidium (B1194527) displacement assays, which monitor the ability of a compound to displace intercalated ethidium from the DNA double helix. acs.org The hydrophobic, long-chain hydrocarbon nature of fecapentaene-12 is thought to drive this interaction with the DNA duplex. nih.govacs.org This non-covalent binding is a crucial precursor to the oxidative damage that fecapentaene-12 can inflict upon DNA. acs.org

The interaction between fecapentaene-12 and DNA has been investigated from a kinetic perspective to understand the rates and mechanisms of these processes. Studies have shown that the interaction follows first-order kinetics, with three distinct rate constants observed at various pH levels. fao.orgnih.gov This observation suggests that the interaction between fecapentaene-12 and DNA is not a single, simple process but likely involves at least three different mechanisms. fao.orgnih.gov

Non-Covalent Binding Dynamics of Fecapentaene 12 with Duplex DNA

Fecapentaene-12-Induced Cellular Responses in In Vitro and Model Systems

The interaction of fecapentaene-12 with DNA triggers a cascade of cellular responses, primarily related to DNA damage and repair. These responses have been characterized in various in vitro and model systems, providing insight into the compound's genotoxic potential. nih.govaacrjournals.org

Fecapentaene-12 is a potent inducer of several types of DNA damage. nih.gov A primary form of this damage is the induction of DNA single-strand breaks (SSBs). nih.govaacrjournals.org Exposure of cultured human fibroblasts to fecapentaene-12 resulted in a dose-dependent increase in the frequency of SSBs. For instance, a 1-hour exposure to 10 micromolar fecapentaene-12 was found to cause approximately 2 x 10¹⁰ SSBs per 10¹⁰ daltons of DNA. The number of these breaks was further increased when the cells were subsequently treated with DNA polymerase inhibitors, suggesting the involvement of DNA excision repair mechanisms in an attempt to remove the fecapentaene-12-induced lesions. In addition to SSBs, fecapentaene-12 can also cause DNA-interstrand cross-links. aacrjournals.org

A significant pathway for fecapentaene-12-induced DNA damage is through oxidative stress. nih.gov The compound can lead to the formation of 8-hydroxydeoxyguanosine (8-OHdG), a well-established marker of oxidative DNA damage. nih.govnih.govoup.com This oxidative damage is thought to arise from the generation of reactive oxygen species by fecapentaene-12. nih.govoup.com

A key mechanism underlying the genotoxicity of fecapentaene-12 is its ability to generate reactive oxygen species (ROS). nih.govacs.org Studies have shown that fecapentaene-12 can directly produce superoxide (B77818) anions (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (HO•). nih.govacs.orgacs.org The aerobic decomposition of fecapentaene-12 leads to the formation of oxy- and alkyl-radicals. nih.govnih.gov This process is analogous to lipid peroxidation. nih.gov

Electron spin resonance spectroscopy has been employed to detect the formation of these reactive oxygen species. While direct formation of oxygen radicals from fecapentaene-12 under some conditions was not observed, its peroxidation by various enzymes resulted in the formation of superoxide adducts. The generation of these ROS can then lead to oxidative damage to DNA, contributing significantly to the mutagenic properties of fecapentaene-12. nih.govacs.orgnih.govoup.com The presence of iron has been shown to enhance the formation of 8-OHdG, suggesting a role for Fenton-like reactions in the generation of highly reactive hydroxyl radicals. nih.gov

Interactive Data Table: Fecapentaene-12 Induced DNA Damage

Exploration of this compound Effects on Protein Function and Cellular Signaling in Model Systems

Fecapentaene-12 has been demonstrated to directly influence the activity of protein kinase C (PKC), a key enzyme in cellular signal transduction. nih.gov In vitro studies using partially purified PKC from mouse brain have shown that fecapentaene-12 can activate this enzyme. nih.gov Notably, under certain conditions, fecapentaene-12 can substitute for phosphatidylserine (B164497), a phospholipid typically required for PKC activation by calcium (Ca2+). nih.gov Furthermore, at low concentrations, it can enhance the activation of PKC by both Ca2+ and phosphatidylserine. nih.gov The interaction is complex, as fecapentaene-12 can either augment or inhibit the activation of PKC by the tumor promoter teleocidin, depending on the specific assay conditions. nih.gov This modulation of PKC activity suggests a potential mechanism by which fecapentaene-12 could influence cellular processes. nih.govresearchgate.net

Table 1: Fecapentaene-12 and Protein Kinase C Interaction

| Parameter | Observation | Source |

|---|---|---|

| Effect on PKC | Direct activation | nih.gov |

| Cofactor Replacement | Can replace the requirement for phosphatidylserine in the presence of Ca2+ | nih.gov |

| Synergistic Effect | Enhances PKC activation by Ca2+ and phosphatidylserine at low concentrations | nih.gov |

| Interaction with Teleocidin | Can either enhance or inhibit teleocidin-induced PKC activation | nih.gov |

Fecapentaene-12 has been shown to affect the interaction between nuclear proteins and DNA, a fundamental process in gene regulation. wikipedia.orgmdpi.com In cellular models, exposure to fecapentaene-12 can alter the binding of these proteins to specific DNA sequences. mdpi.com DNA-binding proteins, which include transcription factors, play a crucial role in controlling gene expression. wikipedia.org The interaction of these proteins with DNA can be influenced by various cellular signals and external agents. While the precise mechanisms of how fecapentaene-12 influences these interactions are still under investigation, it is known that nonspecific DNA binding is a significant feature of nuclear exploration by proteins. elifesciences.orgnih.gov Alterations in the binding affinity of nuclear proteins to DNA can have profound effects on cellular function. nih.gov

Table 2: General Principles of Nuclear Protein-DNA Interactions

| Concept | Description | Source |

|---|---|---|

| DNA-Binding Proteins | Proteins with specific or general affinity for DNA, including transcription factors, polymerases, and nucleases. | wikipedia.org |

| Binding Sites | Sequence-specific proteins often interact with the major groove of B-DNA. | wikipedia.org |

| Role of Chromatin | In eukaryotes, DNA is organized into chromatin by histone proteins, which influences protein binding. | wikipedia.org |

| Nonspecific Binding | Plays a role in how DNA-binding proteins search for their target sites within the nucleus. | elifesciences.org |

| Consequences of Altered Binding | Can lead to changes in gene expression and cellular function. | nih.gov |

This compound Modulation of Protein Kinase C Activity in In Vitro Systems

Characterization of this compound Effects on Cell Cycle Regulation in Non-Human Systems

The progression of eukaryotic cells through the division cycle is a tightly regulated process controlled by a conserved set of protein kinases. nih.gov This regulation occurs at specific checkpoints, primarily at the end of G1, the G2/M transition, and during metaphase. openstax.org Key molecules in this control system include cyclins and cyclin-dependent kinases (Cdks), which act as positive regulators, driving the cell through the various checkpoints. openstax.orgkhanacademy.org The levels of different cyclins fluctuate predictably throughout the cell cycle, and their binding to Cdks is essential for kinase activity. khanacademy.orgnih.gov Negative regulation is mediated by Cdk inhibitors. genome.jp While direct studies on fecapentaene-12's comprehensive effects on all cell cycle regulators in non-human systems are not detailed in the provided search results, the general framework of cell cycle control provides a context for understanding how a compound could potentially interfere with this process. Any substance that alters the activity of cyclins, Cdks, or checkpoint proteins could lead to disruptions in normal cell cycle progression. nih.govgenome.jp

Table 3: Key Regulators of the Eukaryotic Cell Cycle

| Regulator Type | Examples | Function | Source |

|---|---|---|---|

| Positive Regulators | Cyclins (G1, G1/S, S, M), Cyclin-Dependent Kinases (Cdks) | Promote the progression of the cell to the next phase. | openstax.orgkhanacademy.org |

| Negative Regulators | Cdk inhibitors (e.g., p16Ink4a, p21Cip1, p27Kip1) | Halt the cell cycle. | genome.jp |

| Checkpoint Proteins | ATM, Chk1, Chk2, p53 | Mediate cell cycle arrest in response to DNA damage or other stresses. | nih.govgenome.jp |

Advanced Analytical Methodologies for Fecapentaene 12 Research

Chromatographic Techniques for Fecapentaene-12 Isolation, Purification, and Quantification

Chromatography, a cornerstone of analytical chemistry, plays a pivotal role in fecapentaene research. wikipedia.org High-performance liquid chromatography (HPLC) is a particularly powerful tool for separating fecapentaene-12 and its analogs from complex biological mixtures. nih.govnih.gov

HPLC is widely used to separate, identify, and quantify components in a mixture. wikipedia.org In the context of fecapentaene research, HPLC has been instrumental in isolating and analyzing these unstable compounds. nih.govnih.gov An optimized extraction and purification procedure for quantifying fecapentaenes in human feces involves dichloromethane (B109758) extraction of freeze-dried material followed by HPLC analysis with photodiode array detection. nih.gov This method has enabled the detection and quantification of at least eight different fecapentaene-like substances, including fecapentaene-12 (FP-12) and fecapentaene-14 (B1240134) (FP-14), along with their geometric isomers and previously unreported analogues. nih.gov

The versatility of HPLC allows for various separation modes. Normal-phase HPLC, for instance, separates analytes based on their affinity for a polar stationary phase, using a non-polar mobile phase. wikipedia.org This is effective for compounds soluble in non-polar solvents. wikipedia.org Another approach is partition chromatography, where analytes are separated based on polarity differences as they partition between a liquid stationary phase and the eluent. wikipedia.org

A rapid and reliable HPLC method for the quantitative analysis of total FP-12 and its precursors, as well as total FP-14 and its precursors, has been developed. nih.gov This technique is based on the chemical conversion of fecapentaenes and their precursors into more stable methoxytetraenols. nih.gov To ensure accuracy, a synthetic, non-naturally occurring fecapentaene-13 (FP-13) is used as an internal standard. nih.govjasco-global.com The use of an internal standard is a common practice in quantitative HPLC to correct for variations in injection volume and potential solvent evaporation. jasco-global.com

Table 1: HPLC Methods for Fecapentaene Analysis

| HPLC Method | Key Features | Application | Reference |

| Dichloromethane Extraction & HPLC-PDA | Optimal for extraction and purification from feces. | Detection and quantification of multiple fecapentaene analogues. | nih.gov |

| Chemical Conversion & HPLC | Converts fecapentaenes to stable methoxytetraenols; uses FP-13 as an internal standard. | Rapid and reliable quantification of total FP-12 and FP-14. | nih.gov |

The detection and quantification of fecapentaene-12 in complex biological matrices like feces require robust and sensitive methodologies. nih.govresearchgate.net Given the intricate nature of these samples, which can contain various substances that interfere with analysis, sample preparation is a critical first step. slideshare.net Techniques such as protein precipitation, liquid-liquid extraction, and solid-phase extraction are often employed to clean up samples before analysis. researchgate.net

An optimized procedure for fecal analysis involves the extraction of freeze-dried fecal matter with dichloromethane, followed by HPLC with photodiode array detection. nih.gov This approach has successfully quantified fecapentaene levels in human stool, with concentrations ranging from less than 5 micrograms to 6 milligrams per kilogram of feces. nih.gov Interestingly, this research also revealed that newly identified fecapentaenes constituted a significant portion (21.7%) of the total fecapentaene concentration. nih.gov

For broader applications, various analytical techniques are available for quantifying pharmaceutical compounds in biological matrices, which can be adapted for fecapentaene research. researchgate.net These include chromatography-based methods like HPLC and gas chromatography (GC), as well as mass spectrometry-based techniques. researchgate.net The choice of method depends on factors such as the analyte's properties and the nature of the sample matrix. slideshare.net

Table 2: Fecapentaene-12 Quantification in Human Feces

| Analytical Method | Sample Preparation | Detection Range | Key Finding | Reference |

| HPLC with Photodiode Array Detection | Dichloromethane extraction of freeze-dried feces. | < 5 µg to 6 mg/kg feces | Identified and quantified eight fecapentaene analogues. | nih.gov |

High-Performance Liquid Chromatography (HPLC) Applications for Fecapentaene 12 and Analogues

Spectroscopic Characterization of Fecapentaene-12 and its Intermediates/Metabolites

Spectroscopic techniques are indispensable for elucidating the structure and understanding the reactivity of fecapentaene-12. oup.comacs.orgnih.gov Nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and electron spin resonance (ESR) spectroscopy each provide unique insights into the molecular properties of this compound. acs.orgnih.gov

Nuclear magnetic resonance (NMR) spectroscopy is a powerful method for determining the structure of organic molecules by observing the behavior of atomic nuclei in a magnetic field. libretexts.org The chemical shift in an NMR spectrum provides information about the electronic environment of a nucleus, allowing for the differentiation of atoms within a molecule. libretexts.org

For complex molecules like fecapentaene-12, one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed for complete structural elucidation. d-nb.info 2D NMR experiments, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), reveal the connectivity between different atoms in the molecule. d-nb.inforesearchgate.net The development of machine learning frameworks is also enhancing the automation of structure elucidation from routine NMR spectra, which could accelerate research on unknown compounds like fecapentaene metabolites. nih.govrsc.org

Mass spectrometry (MS) is a highly sensitive technique used for both qualitative and quantitative analysis of metabolites. nct-dresden.de When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures. nct-dresden.de In fecapentaene research, LC-MS can be used to identify and quantify fecapentaene-12 and its metabolites in biological samples. researchgate.net

High-resolution mass spectrometry (HRMS), such as that performed on an Orbitrap instrument, provides highly accurate mass measurements, which aids in the identification of unknown compounds by determining their elemental composition. mdpi.com This is particularly valuable for studying the metabolism of fecapentaene-12, where novel metabolites may be formed. nct-dresden.demdpi.com Gas chromatography-mass spectrometry (GC-MS) is another valuable tool, especially for analyzing volatile and semi-volatile compounds in biological matrices like fecal water. researchgate.net

Table 3: Mass Spectrometry Techniques in Metabolite Analysis

| Technique | Principle | Application in Fecapentaene Research |

| LC-MS/MS | Separates compounds by liquid chromatography and identifies them by mass-to-charge ratio and fragmentation patterns. | Identification and quantification of fecapentaene-12 and its metabolites in biological fluids. nct-dresden.de |

| UHPLC-HRMS (Orbitrap) | Uses ultra-high-performance liquid chromatography for separation and a high-resolution mass spectrometer for accurate mass measurements. | Tentative identification of unknown metabolites of fecapentaene-12. mdpi.com |

| GC-MS | Separates volatile compounds by gas chromatography and identifies them by mass spectrometry. | Analysis of fecapentaene-derived compounds in fecal water. researchgate.net |

Electron spin resonance (ESR) spectroscopy, also known as electron paramagnetic resonance (EPR), is a technique specifically used to detect and identify species with unpaired electrons, such as free radicals. bhu.ac.in This method is crucial for investigating the potential of fecapentaene-12 to generate reactive oxygen species (ROS), which are implicated in its genotoxic effects. nih.gov

ESR studies have been conducted to determine if fecapentaene-12 can directly form oxygen radicals. nih.gov While no spontaneous radical formation was observed, the peroxidation of FP-12 by various peroxidative enzymes was shown to result in the formation of superoxide (B77818) radicals. nih.gov This was confirmed using spin traps like α-(4-pyridyl-1-oxide)-N-t-butylnitrone (POBN) and 5,5-dimethyl-1-pyrroline-N-oxide (DMPO), which form adducts with the short-lived radicals, making them detectable by ESR. nih.gov

Furthermore, the formation of hydroxyl radical spin adducts was demonstrated when FP-12 was peroxidized in the presence of the spin-trapping agent 2,2,6,6-tetramethyl-piperidine (TMP). nih.gov These findings suggest that the genotoxicity of fecapentaene-12 may be mediated, at least in part, by the generation of these highly reactive radical species. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Interaction Studies

Electrochemical Detection Methods for Fecapentaene-12

Electrochemical methods offer a powerful alternative for the analysis of electroactive compounds. Techniques like cyclic voltammetry (CV) measure the current response of a substance to a changing applied potential. Compounds with conjugated π-systems, such as polyenes, are often electrochemically active, meaning they can be oxidized or reduced within an accessible potential range. The conjugation in these molecules lowers the energy of the lowest unoccupied molecular orbital (LUMO), making the addition of an electron (reduction) more favorable.

Detailed Research Findings:

While specific electrochemical studies dedicated solely to Fecapentaene-12 are not extensively reported in the literature, the well-documented electrochemical behavior of other conjugated polyenes provides a strong basis for its potential analysis by these methods. The extended conjugation of Fecapentaene-12 makes it a prime candidate for electrochemical detection.

The analysis would involve applying a potential to an electrode immersed in a solution containing Fecapentaene-12. The potential at which the compound is oxidized or reduced, and the resulting current, would provide both qualitative (identification) and quantitative (concentration) information. For conjugated polyenes, cyclic voltammetry typically reveals irreversible or quasi-reversible oxidation and reduction peaks. The peak potentials are characteristic of the molecule's structure and can be used for its identification. The peak current is proportional to the concentration of the analyte, allowing for quantification. The development of an electrochemical sensor for Fecapentaene-12 could offer a rapid, sensitive, and cost-effective analytical tool for its detection in fecal samples or for studying its redox-related biological activities

Chemical Synthesis and Structural Modifications of Fecapentaene 12 for Research

Total Synthesis Strategies for Racemic and Optically Pure Fecapentaene-12

The total synthesis of fecapentaene-12 has been approached by several research groups, leading to methods for producing both mixed stereoisomer (racemic) and single stereoisomer (optically pure) versions of the molecule.

A key strategy for the synthesis of racemic fecapentaene-12 employs the Horner-Wittig reaction. researchgate.netresearchgate.net This approach involves coupling the anion of a glyceryl-substituted phosphine (B1218219) oxide with an unsaturated aldehyde. researchgate.net Following the coupling reaction, treatment with a base yields the silyl-protected glyceryl enol ethers. The protective silyl (B83357) groups are then removed to afford a mixture of E and Z isomers of fecapentaene-12. researchgate.net These geometric isomers can subsequently be separated by washing with an ether/hexane solvent system. researchgate.net This method has also been used to prepare the regioisomer of fecapentaene-12. researchgate.net

For the preparation of optically pure (S)-fecapentaene-12, a more refined Horner-Wittig based strategy has been developed. researchgate.net This method utilizes a chiral phosphine oxide in the reaction with all-trans-undecatetraenal. The reaction produces diastereomeric adducts as intermediates, which can then be separated using chromatography. This separation of diastereomers is a critical step that allows for the isolation of the desired optically pure (S)-enantiomer. researchgate.net Reports also confirm the synthesis of both racemic and enantiomerically pure all-trans-fecapentaene-12. acs.org

Stereochemical Considerations in Fecapentaene-12 Synthesis

The synthesis of a molecule with a defined three-dimensional structure like fecapentaene-12 requires careful control of stereochemistry. The natural product has a chiral center in its glycerol (B35011) moiety, meaning it exists as two non-superimposable mirror images, or enantiomers.

In the synthesis of optically pure (S)-fecapentaene-12, the key stereochemical challenge is addressed by using a chiral reagent (a chiral phosphine oxide) to create a mixture of diastereomers. researchgate.net Diastereomers, unlike enantiomers, have different physical properties and can be separated by standard laboratory techniques like chromatography. ethz.ch This strategy is a common approach in asymmetric synthesis to obtain a single, desired enantiomer. ethz.chresearchgate.net Once the diastereomers are separated, the chiral auxiliary portion of the molecule is removed, yielding the enantiomerically pure target compound. ethz.ch The ability to synthesize specific stereoisomers is fundamental for biological studies, as the three-dimensional arrangement of atoms can drastically affect a molecule's activity.

Preparation of Fecapentaene-12 Analogs and Derivatives for Mechanistic and Comparative Studies

To investigate the structure-activity relationship and the mechanism of action of fecapentaene-12, researchers have synthesized a variety of structural analogs and derivatives. These modified compounds help to identify the key chemical features responsible for the molecule's properties.

One area of focus has been the polyene chain. Analogs with a reduced number of conjugated double bonds were synthesized and tested for mutagenicity. nih.gov These studies revealed that the mutagenic activity decreased significantly as the length of the conjugated system was shortened. nih.gov Furthermore, the aldehyde that would result from the hydrolysis of the enol ether linkage in fecapentaene-12 was prepared and showed only weak mutagenic activity. nih.gov

Other modifications have targeted the glycerol portion of the molecule. A diacetyl diester derivative of fecapentaene-12 was prepared, which exhibited greater solubility than the parent diol. researchgate.net In addition to derivatives, structural analogs like the regioisomer, 2-(1,3,5,7,9-dodecapentaenyloxy)-1,3-propanediol, and a perhydro analog (where the double bonds are saturated) have also been synthesized for comparative studies. researchgate.netgrafiati.com

Table 1: Synthesized Analogs and Derivatives of Fecapentaene-12

| Compound Type | Specific Compound/Modification | Purpose of Synthesis | Research Finding | Citation |

|---|---|---|---|---|

| Polyene Chain Analog | Reduced number of conjugated double bonds | Structure-activity relationship studies | Mutagenicity decreased as the number of double bonds was reduced. | nih.gov |

| Hydrolysis Product Analog | Aldehyde corresponding to hydrolysis product | Investigating the role of the intact enol ether | Showed only low mutagenicity. | nih.gov |

| Glycerol Derivative | Diacetyl diester of Fecapentaene-12 | Improve solubility for biological studies | More soluble than the parent diol, but decomposition rates were similar. | researchgate.net |

| Regioisomer | 2-(1,3,5,7,9-dodecapentaenyloxy)-1,3-propanediol | Comparative biological and chemical studies | The regioisomer was successfully synthesized. | researchgate.net |

| Saturated Analog | Perhydro analog | Structure-activity relationship studies | The fully saturated analog was synthesized. | grafiati.com |

Stability and Decomposition Research of Synthetic Fecapentaene-12 Preparations

A critical aspect of working with synthetic fecapentaene-12 is its pronounced instability. Solutions of the compound decompose very quickly, with observed half-lives as short as 15 minutes under typical laboratory conditions for biological testing. researchgate.net

Research into the decomposition process has identified several key factors. The degradation is particularly rapid at high concentrations and upon exposure to atmospheric oxygen. researchgate.net This has led to the hypothesis of a radical-based decomposition mechanism. researchgate.net Supporting this theory, the stability of fecapentaene-12 solutions is significantly enhanced by the addition of the radical-scavenging antioxidant, vitamin E. researchgate.net Conversely, the compound's stability is greatly reduced in the presence of dithiothreitol, a nucleophilic agent. researchgate.net

Light is another major factor in the degradation of this compound. Ultraviolet (UV) irradiation of a solution of all-trans-fecapentaene-12 led to a 70% reduction in its concentration in just 30 seconds. researchgate.net The decomposition of fecapentaene-12 is a significant consideration for in vitro studies, as the degradation products themselves exhibit a range of mutagenic activity, from negligible to levels comparable to the parent compound, potentially confounding experimental results. researchgate.net Studies on simpler model compounds suggest that the extended polyene system in fecapentaene-12 influences the hydrolysis mechanism of its vinyl ether group. cdnsciencepub.com The generation of reactive oxygen species during its degradation has been proposed as part of its mechanism of genotoxicity.

Table 2: Factors Influencing the Stability of Fecapentaene-12

| Factor | Effect on Stability | Observation | Proposed Mechanism | Citation |

|---|---|---|---|---|

| Atmospheric Oxygen | Destabilizing | Rapid decomposition in the presence of air. | Radical decomposition mechanism. | researchgate.net |

| High Concentration | Destabilizing | Increased rate of decomposition. | Facilitates intermolecular reactions. | researchgate.net |

| Vitamin E | Stabilizing | Significantly slows decomposition. | Acts as a radical chain-breaking antioxidant. | researchgate.net |

| Dithiothreitol | Destabilizing | Greatly accelerates decomposition. | Nucleophilic attack on the molecule. | researchgate.net |

| UV Irradiation | Destabilizing | 70% decomposition in 0.5 minutes. | Photochemical degradation. | researchgate.net |

Environmental Occurrence and Ecological Research of Fecapentaene 12

Occurrence and Distribution of Fecapentaene 12 in Non-Human Biological Systems

Fecapentaene-12, a mutagenic compound produced by gut bacteria, is not exclusive to the human microbiome. Research has identified its presence in the gastrointestinal tracts of other mammals, indicating a broader distribution in various biological systems. The primary producers of fecapentaenes are specific anaerobic bacteria belonging to the Bacteroides genus, which are common inhabitants of the mammalian gut. nih.govnih.gov

Studies have confirmed the presence of fecapentaenes in the feces and colonic contents of pigs. An autopsy study that examined the distribution of these compounds throughout the bowel included two pigs, revealing their presence within this non-human system. The concentrations of fecapentaenes were found to be consistent for each individual animal throughout its colon.

In addition to pigs, laboratory animals have been a focus of research to understand the biological effects of Fecapentaene-12. In vivo studies using Fischer 344 rats have demonstrated that Fecapentaene-12 can induce DNA damage in the colonic epithelium, confirming its presence and activity within this animal model. tandfonline.com Furthermore, research into the genotoxicity of Fecapentaene-12 has utilized rat hepatocytes and mouse BALB/c 3T3 cells, underscoring its biological relevance in these mammalian systems. nih.gov The gut microbiota of other animals, such as captive common bottlenose dolphins, has also been shown to contain the Bacteroides genus, which is known for producing fecapentaenes. clevelandclinic.org

The table below summarizes the non-human biological systems where Fecapentaene-12 or its producing bacteria have been identified in research contexts.

| Biological System | Genus/Species | Finding | Research Context |

| Swine | Sus scrofa domesticus (Pig) | Presence of fecapentaenes in colonic contents and feces. | Autopsy study to understand in vivo production and distribution. |

| Rat | Rattus norvegicus (Fischer 344) | Fecapentaene-12 induces DNA damage in colonic epithelial cells. tandfonline.com | In vivo studies on genotoxicity and carcinogenic potential. tandfonline.com |

| Mouse | Mus musculus (BALB/c 3T3 cells) | Fecapentaene-12 induces neoplastic transformation in cells. nih.gov | In vitro genotoxicity assays. nih.gov |

Role of this compound in Microbial Ecology and Interactions

The role of Fecapentaene-12 in microbial ecology is intrinsically linked to its producers, primarily bacteria of the Bacteroides genus, and its potent chemical reactivity. nih.govnih.gov Bacteroides are a dominant and highly adaptive genus within the complex ecosystem of the mammalian gut, capable of influencing their environment through various metabolic activities. nih.govfrontiersin.orgplos.org The production of Fecapentaene-12 is one such activity with significant implications for microbial interactions.

Fecapentaene-12 is a recognized mutagen, a substance that can cause changes in the DNA of cells. tandfonline.com This mutagenic property is a key aspect of its ecological function. Research has shown that Fecapentaene-12 is genotoxic to several strains of the bacterium Salmonella typhimurium. nih.gov This suggests that by producing Fecapentaene-12, Bacteroides species may be able to influence the survival and proliferation of competing microbes within the gut, thereby shaping the composition of the microbial community. Some research has also pointed toward potential antibacterial properties for the compound. ontosight.ai

The ecological impact of Fecapentaene-12 is not solely dependent on its production but also on its bioavailability within the gut environment. The composition of the intestinal contents, which is heavily influenced by diet, plays a crucial role. For instance, in vitro studies have shown that Fecapentaene-12 can adsorb strongly to dietary fiber. nih.gov This binding may reduce its availability to interact with both host cells and other bacteria. nih.gov Conversely, bile acids, which are also present in the gut, can increase the aqueous solubility of Fecapentaene-12, potentially enhancing its bioavailability and, consequently, its ecological impact. nih.gov

The production of metabolites like Fecapentaene-12 is part of a broader strategy by which Bacteroides thrive in the competitive gut environment. nih.gov These bacteria are proficient at breaking down complex carbohydrates that the host cannot digest, producing short-chain fatty acids (SCFAs) that serve as an energy source for the host and influence gut pH. frontiersin.org By modifying the nutritional and chemical landscape, including through the synthesis of reactive molecules like Fecapentaene-12, Bacteroides can create a more favorable niche for themselves and potentially inhibit competitors, playing a significant role in the structure and function of the gut microbial ecosystem. nih.govtandfonline.com

Comparative Biochemical and Chemical Reactivity Studies of Fecapentaene 12

Comparative Analysis of Fecapentaene-12 with Other Polyenes and Related Compounds

The biological activity of fecapentaene-12 is intrinsically linked to its extended system of conjugated double bonds. When compared to other polyenes, the length of this conjugated chain is a critical determinant of its mutagenic potential.

Chain Length and Mutagenicity: Studies on a series of fecapentaene analogues have demonstrated that the mutagenic activity decreases rapidly as the number of conjugated double bonds is reduced. researchgate.net For instance, analogues with fewer than five conjugated double bonds show significantly lower mutagenicity. researchgate.net This suggests that the specific electronic and structural properties conferred by the pentaene system are crucial for its genotoxic effects.

Comparison with Other Biologically Active Polyenes: Fecapentaene-12 shares some biological activities with other naturally occurring polyenes, such as falconensones and parropolyenes. silae.it Falconensones, which are yellow pigments isolated from fungi, and parropolyenes also possess polyene chains and exhibit biological activities like inducing differentiation and apoptosis in cells. silae.it However, the specific reactivity and genotoxic mechanisms of fecapentaene-12 appear to be distinct, likely due to the presence of the glycerol (B35011) ether linkage and the specific length of the polyene chain.

Hydrolysis of vinyl ethers is a relevant comparative reaction. The hydrolysis of simple vinyl ethers like cis- and trans-1-methoxy-1,3-butadiene proceeds via a conventional mechanism involving rate-determining proton transfer to the carbon atom. cdnsciencepub.comcdnsciencepub.com In contrast, the hydrolysis of fecapentaene-12 follows an unusual mechanism, which is attributed to the presence of at least three conjugated double bonds. cdnsciencepub.com This difference in reactivity highlights the unique chemical properties of the extended polyene system in fecapentaene-12. cdnsciencepub.com

| Compound/Class | Key Structural Feature | Comparative Reactivity/Activity |

| Fecapentaene-12 | Glycerol ether with a C12 pentaene chain | High mutagenicity; reactivity is dependent on the conjugated pentaene system. researchgate.net |

| Fecapentaene Analogues | Varying lengths of the polyene chain | Mutagenicity decreases as the number of conjugated double bonds is reduced. researchgate.net |

| Falconensones | Polyene chain | Induce cell differentiation and apoptosis. silae.it |

| Parropolyenes | Polyene chain | Biological activities increase with increasing carbon chain length. silae.it |

| 1-Methoxy-1,3-butadiene | Dienyl ether | Undergoes conventional vinyl ether hydrolysis. cdnsciencepub.comcdnsciencepub.com |

Chemical Reactivity of Fecapentaene-12 with Various Chemical Entities (e.g., Thiols, Nucleophiles)

Fecapentaene-12 is a reactive molecule that interacts with a range of chemical entities, including cellular nucleophiles like thiols. This reactivity is central to its biological effects, including cytotoxicity and genotoxicity.

Reactivity with Thiols: Fecapentaene-12 reacts directly with low-molecular-weight thiols, most notably glutathione (B108866) (GSH), a key cellular antioxidant. nih.govsemanticscholar.org This reaction leads to a decrease in the levels of free thiols. nih.govsemanticscholar.org The depletion of thiols occurs through both alkylation and oxidative reactions, as evidenced by the formation of oxidized glutathione (GSSG). nih.govsemanticscholar.org The thiol group of cysteine residues in proteins is also a target for fecapentaene-12. nih.gov The reaction with thiols is significant as it can disrupt cellular redox balance and protective mechanisms. Dithiothreitol, a thiol-containing reducing agent, has been shown to greatly destabilize fecapentaene-12, presumably due to its nucleophilicity. nih.gov

Reactivity with Other Nucleophiles: The reactivity of fecapentaene-12 is not limited to thiols. As a polyunsaturated ether, it is susceptible to attack by various nucleophiles. The general mechanism for nucleophilic acyl substitution involves the addition of a nucleophile to a carbonyl carbon, followed by the elimination of a leaving group. masterorganicchemistry.com While fecapentaene-12 does not have a carbonyl group, its conjugated system can be activated, making it susceptible to nucleophilic attack. The ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism, which describes nucleophilic substitution in some heterocyclic compounds, provides a framework for understanding complex substitution reactions, although its direct applicability to the linear fecapentaene-12 system requires further investigation. wikipedia.org Weak nucleophiles, such as water and alcohols, generally require acid catalysis to react with unsaturated systems. lumenlearning.com

DNA as a Nucleophile: Fecapentaene-12 interacts with DNA, causing various forms of damage, including single-strand breaks, interstrand cross-links, and DNA-protein cross-links. nih.govsemanticscholar.orgnih.gov This indicates that the nucleophilic centers in DNA bases can react with fecapentaene-12 or its reactive intermediates. The interaction can be both covalent, forming adducts, and noncovalent. nih.govacs.org

| Reactant | Type of Reaction | Outcome |

| Thiols (e.g., Glutathione) | Alkylation and Oxidation | Depletion of free thiols, formation of oxidized glutathione. nih.govsemanticscholar.org |

| Dithiothreitol | Nucleophilic attack | Destabilization of fecapentaene-12. nih.gov |

| DNA | Alkylation, Oxidation, Cross-linking | DNA damage (single-strand breaks, interstrand and DNA-protein cross-links). nih.govsemanticscholar.orgnih.gov |

| Water/Alcohols (with acid catalysis) | Hydrolysis/Addition | Potential for decomposition and formation of new products. cdnsciencepub.com |

Kinetics of Fecapentaene-12 Reactions and Proposed Mechanisms

The reactions of fecapentaene-12 are governed by specific kinetic parameters and can proceed through multiple proposed mechanisms, often involving radical species or direct alkylation.

Reaction Kinetics: The interaction between fecapentaene-12 and DNA has been studied from a kinetic perspective. These studies have revealed that the reaction follows first-order kinetics, with three distinct rate constants observed at various pH levels. fao.org This suggests that the interaction between fecapentaene-12 and DNA is complex and likely occurs through at least three different mechanisms. fao.org The stability of fecapentaene-12 is a significant factor in its reaction kinetics. While once thought to be highly unstable, it is now known to be relatively stable, especially at low concentrations. nih.gov However, it can decompose rapidly under certain conditions, such as high concentrations and exposure to air, with observed half-lives as short as 15 minutes. nih.gov

Proposed Mechanisms of Reactivity and Genotoxicity: Two primary mechanisms have been proposed to explain the DNA-damaging effects of fecapentaene-12: direct alkylation and indirect damage via free radicals. nih.gov

Direct Alkylation: Radiolabeling studies suggest that fecapentaene-12 can form specific adducts with DNA, either directly or after being converted to an aldehyde. nih.gov This covalent binding to DNA can lead to the formation of cross-links and other forms of damage. nih.govsemanticscholar.org

Indirect Damage via Free Radicals: There is substantial evidence that fecapentaene-12 can generate reactive oxygen species (ROS). nih.govnih.govacs.org Electron spin resonance (ESR) spectroscopy has detected the formation of oxy- and alkyl-radicals in aqueous solutions of fecapentaene-12. nih.gov The generation of superoxide (B77818) radicals has been demonstrated, particularly after peroxidation of fecapentaene-12 by enzymes. oup.com This superoxide can then be converted to highly reactive hydroxyl radicals through the iron-catalyzed Haber-Weiss reaction. oup.com These ROS can then cause oxidative DNA damage, such as single-strand breaks and the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG). nih.govoup.com The mutagenicity of fecapentaene-12 in certain bacterial strains can be reduced by radical scavengers, further supporting the role of oxidative damage.

The relative importance of these two mechanisms—direct alkylation versus indirect oxidative damage—is still a subject of investigation and may depend on the specific cellular environment and conditions. oup.com It is also possible that these mechanisms act synergistically to produce the observed genotoxic effects. nih.gov

| Parameter | Finding | Implication |

| Reaction with DNA | Follows three first-order rates at various pHs. fao.org | Suggests multiple reaction mechanisms are at play. fao.org |

| Stability | Relatively stable at low concentrations but decomposes rapidly at high concentrations and in air. nih.govnih.gov | The effective concentration and reactivity in biological systems can be highly variable. nih.gov |

| Primary Genotoxic Mechanisms | Direct alkylation (adduct formation) and indirect damage via reactive oxygen species (ROS). nih.gov | Fecapentaene-12 can damage DNA through both covalent modification and oxidative stress. nih.gov |

| ROS Generation | Forms superoxide and hydroxyl radicals, especially after enzymatic peroxidation. oup.com | Provides a pathway for oxidative damage to cellular components, including DNA. oup.com |

Future Directions and Emerging Research in Fecapentaene 12 Investigations

Unexplored Biosynthetic Pathways and Enzymes Related to Fecapentaene 12

The complete biosynthetic pathway of Fecapentaene-12 in anaerobic gut bacteria remains largely uncharacterized. researchgate.net The molecule's structure, a glyceryl ether with a conjugated pentaene chain, suggests a complex synthesis involving elements of both lipid and polyketide metabolism. nih.gov Future research is focused on identifying the specific genetic loci and enzymatic machinery responsible for its production.

Key research questions in this area include identifying the precursor molecules and the sequence of enzymatic reactions—such as desaturation, dehydration, and ether bond formation—that assemble the final structure. The enzymes involved are likely unique, adapted to function within the anaerobic environment of the colon. Drawing parallels from known fatty acid synthesis pathways, researchers hypothesize the involvement of several enzyme classes. aocs.orgfrontiersin.orgfrontiersin.org

| Potential Enzyme Class | Hypothesized Role in Fecapentaene-12 Biosynthesis | Rationale |

| Acyl-CoA Carboxylase/Fatty Acid Synthase (FAS) | Provides the initial carbon backbone. | These are fundamental enzymes in the de novo synthesis of fatty acids, which could serve as precursors. aocs.org |

| Desaturases | Introduce the five conjugated double bonds. | The pentaene structure is a defining feature. Specific anaerobic desaturases, possibly related to Δ9 or Δ12-desaturases, are required to create this polyene system. frontiersin.orgfrontiersin.org |

| Hydratases/Dehydratases | Modify the polyene chain. | These enzymes are crucial for the introduction and removal of water, steps often found in polyketide and fatty acid modifications. |

| Ether-Bond-Forming Enzymes | Catalyze the formation of the ether linkage to the glycerol (B35011) backbone. | The ether linkage is a key structural feature of Fecapentaene-12, requiring specific enzymatic activity distinct from more common ester bond formation. nih.gov |

| Isomerases | Control the specific cis/trans geometry of the double bonds. | The precise stereochemistry of the polyene chain is critical for the molecule's reactivity and biological activity. |

Elucidating this pathway is a critical step, as the enzymes involved could become targets for interventions aimed at reducing the production of fecapentaenes in the gut.

Advanced Mechanistic Studies of this compound at the Atomic and Sub-Molecular Levels

Fecapentaene-12 is known to be a potent genotoxic agent, capable of causing a range of DNA damage, including single-strand breaks, DNA cross-links, and DNA-protein cross-links. nih.govnih.gov It is understood that this damage occurs through at least two distinct mechanisms: direct alkylation of DNA and indirect damage via the generation of reactive oxygen species (ROS). researchgate.netnih.gov Advanced mechanistic studies aim to understand these processes with atomic and sub-molecular precision.

Kinetic studies have revealed that the interaction between Fecapentaene-12 and DNA is complex, exhibiting three distinct first-order rates at various pH levels, which suggests multiple reaction mechanisms are at play. nih.gov Furthermore, research into the hydrolysis of vinyl ethers suggests that the reactivity of the polyenyl ether system in Fecapentaene-12 is unusual and does not follow conventional mechanisms, a finding supported by the reduced reactivity of related dienyl ether compounds. cdnsciencepub.comcdnsciencepub.com One pathway of indirect damage involves the formation of 8-hydroxydeoxyguanosine (8-OHdG), a marker of oxidative DNA damage, which appears to be catalyzed by intracellular iron and may be activated by prostaglandin (B15479496) H synthase (PHS). nih.gov

Future research will leverage advanced spectroscopic and biophysical techniques to visualize these interactions directly. Understanding the precise atomic-level interactions—the fundamental forces between the electrons and nuclei of the atoms involved—is key to explaining its chemical behavior. ncert.nic.inwikipedia.org This includes identifying the exact atoms on DNA bases that are targeted for alkylation, determining the three-dimensional structure of Fecapentaene-12-DNA adducts, and modeling the quantum mechanical processes of free radical formation.

| Mechanism of Genotoxicity | Description | Key Research Findings | Future Research Focus |

| Direct Alkylation | Fecapentaene-12 acts as an electrophile, directly forming covalent bonds with nucleophilic sites on DNA. | Radiolabeling studies suggest the formation of specific adducts. nih.gov The molecule possesses remarkable electrophilic properties. acs.org | High-resolution structural elucidation of DNA adducts; quantum chemical modeling of the alkylation reaction transition states. |

| Indirect Damage (Free Radical Generation) | The molecule decomposes or is metabolically activated to produce oxy- and alkyl-radicals that subsequently damage DNA. | Spin-trap studies have detected free radicals. nih.gov It induces 8-OHdG formation, which can be blocked by radical scavengers. nih.gov | Characterizing the specific radical species generated; investigating the role of enzymatic systems like PHS in radical production; studying proton-coupled electron transfer (PCET) mechanisms. nih.govnumberanalytics.com |

| Complex DNA Interactions | The molecule engages in multiple, kinetically distinct interactions with DNA. | Kinetic analyses show three first-order reaction rates with DNA. nih.gov | Elucidating the nature of each kinetic phase; investigating noncovalent binding and its role in subsequent covalent modification. missouri.edu |

Development of Novel Analytical Probes and Detection Systems for this compound

Current methods for the detection and quantification of Fecapentaene-12, primarily high-performance liquid chromatography (HPLC) combined with photodiode array detection, can be inconsistent and require laborious extraction and purification steps. nih.gov While biological assays like the Ames test are used to measure mutagenicity, they are indirect and can be confounded by other substances in complex samples like feces. nih.govre-place.be There is a clear need for novel, rapid, and highly specific detection systems.

The future in this area lies in the development of chemical probes, likely based on fluorescence or colorimetric changes. researchgate.netmdpi.com Such probes would be designed to react selectively with the unique conjugated pentaene ether structure of Fecapentaene-12. This reaction would trigger a measurable optical signal, such as fluorescence quenching or enhancement, allowing for sensitive and specific quantification. nih.gov The development of these tools could enable real-time monitoring of Fecapentaene-12 in complex biological matrices and potentially even for in-vivo imaging in cellular models. mdpi.com

| Parameter | Current HPLC-Based Methods | Future Probe-Based Systems (Hypothetical) |

| Principle | Chromatographic separation followed by UV-Vis absorbance detection. nih.gov | Specific chemical reaction (e.g., cycloaddition, nucleophilic addition) with Fecapentaene-12 leading to an optical signal change. nih.gov |

| Selectivity | Based on retention time and UV spectrum; can have interference from isomers and related compounds. nih.gov | Potentially very high, based on a unique chemical reaction with the target analyte. |

| Sensitivity | Microgram per kilogram levels in feces. nih.gov | Could potentially reach nanomolar or lower detection limits, similar to modern fluorescent probes. mdpi.com |

| Speed & Complexity | Time-consuming, requires extensive sample preparation and specialized equipment. nih.gov | Potentially rapid "mix-and-read" format, suitable for high-throughput screening. |

| Application | Quantitative analysis in research settings. | High-throughput screening, analysis of complex biological fluids, potential for cellular imaging. mdpi.com |

Integration of Omics Technologies in this compound Research (e.g., Metabolomics, Proteomics of producing organisms)

Omics technologies, which offer a global view of different molecular layers within a biological system, are set to revolutionize Fecapentaene-12 research. f1000research.comnih.gov An integrated multi-omics approach, combining genomics, proteomics, and metabolomics, can provide a holistic understanding of the bacteria that produce this mutagen and their interactions with the host. researchgate.netresearchgate.net

Metabolomics: The comprehensive analysis of all small molecules in a biological sample is a powerful tool for pathway discovery. nih.gov By comparing the metabolomes of Fecapentaene-12 producing and non-producing bacteria, researchers can identify pathway intermediates, precursors, and metabolic byproducts. mdpi.commdpi.com This untargeted approach is crucial for mapping the unexplored biosynthetic pathway and understanding the metabolic state of the producing organism. nih.gov

Proteomics: The large-scale study of proteins can directly identify the enzymatic machinery of Fecapentaene-12 biosynthesis. humanspecificresearch.orgmdpi.com By identifying proteins that are highly expressed in producing organisms under specific conditions, researchers can pinpoint candidate enzymes. embopress.org This approach bypasses the need for a priori knowledge of the genes involved and can provide direct evidence of enzyme function. frontiersin.org Dual proteomic analysis of both the bacterium and infected host cells can further illuminate the molecular interplay during host-pathogen interactions. d-nb.info

| Omics Technology | Application in this compound Research | Expected Outcome |

| Genomics | Sequencing the genomes of producing bacterial strains. | Identification of gene clusters encoding for the biosynthetic pathway (e.g., desaturases, synthases). |

| Transcriptomics | Analyzing RNA expression profiles under different conditions. | Revealing which biosynthetic genes are actively transcribed and how their expression is regulated. |

| Proteomics | Identifying the complete protein profile of producing bacteria. mdpi.com | Direct identification of the enzymes (e.g., desaturases, ether synthases) responsible for biosynthesis. embopress.orgfrontiersin.org |

| Metabolomics | Profiling all small-molecule metabolites. nih.govmdpi.com | Discovery of biosynthetic precursors, intermediates, and related metabolic products, providing a functional readout of the pathway. mdpi.com |

Integrating these datasets will provide a comprehensive, systems-level model of Fecapentaene-12 production, regulation, and activity.

Theoretical and Computational Chemistry Approaches to this compound Reactivity and Interactions

Alongside experimental work, theoretical and computational chemistry provides powerful predictive tools to investigate the properties of Fecapentaene-12 at the electronic level. mdpi.comresearchgate.net These methods allow researchers to model molecular structure, stability, and reactivity, offering insights that can be difficult to obtain through experiments alone. samipubco.com

Density Functional Theory (DFT) is a particularly valuable method. chemrevlett.com It can be used to calculate the distribution of electrons in the molecule, identifying the regions most susceptible to chemical attack. samipubco.com Key applications include:

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determine the molecule's ability to donate or accept electrons. The HOMO-LUMO gap is a critical indicator of chemical reactivity. samipubco.com

Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites, thereby predicting how Fecapentaene-12 will interact with biological targets like DNA. samipubco.comchemrevlett.com

Molecular dynamics (MD) simulations can model the physical movements and interactions of Fecapentaene-12 with DNA or enzymes over time, providing a dynamic picture of the binding and reaction processes. researchgate.net More advanced quantum chemical methods, such as the Complete Active Space Self-Consistent Field (CASSCF) method, can be employed to study the intricate details of bond-breaking and formation during its chemical reactions. archive.org These computational approaches are essential for building and testing detailed hypotheses about the mutagenic mechanisms of Fecapentaene-12. researchgate.net

| Computational Method | Application to this compound | Specific Insights Gained |

| Density Functional Theory (DFT) | Calculation of electronic structure and reactivity descriptors. chemrevlett.com | Prediction of reactive sites (electrophilic/nucleophilic), stability, and reaction energetics. samipubco.com |

| Molecular Dynamics (MD) | Simulation of the molecule's interaction with biomolecules (e.g., DNA, proteins) over time. researchgate.net | Understanding of binding modes, conformational changes, and the role of the solvent environment. |

| Time-Dependent DFT (TD-DFT) | Simulation of UV-Visible absorption spectra. chemrevlett.com | Correlation of electronic structure with experimental spectroscopic data. |

| CASSCF/Multi-Reference Methods | Modeling of reaction pathways involving complex electronic state changes (e.g., bond breaking). archive.org | Detailed mechanistic understanding of hydrolysis and reactions with DNA at the quantum level. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying a reaction site with high-level quantum mechanics within a larger, classically-modeled biological environment. | Accurate modeling of enzymatic reactions (e.g., by PHS) or reactions within the DNA helix. |

Q & A

Q. What methodologies are optimal for extracting and quantifying FP-12 from human fecal samples?

FP-12 extraction requires rigorous homogenization of freeze-dried feces using dichloromethane stabilized with 5% triethylamine (TEA) to prevent degradation. Post-extraction, purification via silica chromatography and analysis via HPLC with photodiode array detection (PDA) is recommended. This method resolves at least eight fecapentaene analogues, including FP-12 isomers and FP-14 variants. Critical parameters include avoiding oxygen exposure and using TEA to stabilize reactive pentaene structures .

Q. How can fecal mutagenicity assays be standardized to correlate with FP-12 concentrations?

The Salmonella TA 100 mutagenicity assay is commonly used, but fecal extracts often contain co-eluted anti-mutagenic compounds that mask FP-12’s mutagenic effects. To improve correlation, separate FP-12 from fecal matrices using dichloromethane extraction and validate results with synthetic FP-12 controls. Mutagenicity should be normalized to FP-12 concentrations quantified via HPLC-PDA, as aqueous extracts underestimate FP-12 recovery .

Q. What dietary factors influence FP-12 excretion in human populations?

Omnivores exhibit higher FP-12 excretion than vegetarians, linked to increased bile acid levels and lower fecal pH. Case-control studies suggest high-fat diets and low fiber intake elevate FP-12 bioavailability by reducing adsorption to dietary fiber. However, intervention studies show no direct correlation between fat intake and FP-12 levels, implying complex interactions with gut microbiota .

Advanced Research Questions

Q. How can contradictory epidemiological data on FP-12’s role in colorectal cancer (CRC) be reconciled?

While FP-12 induces DNA damage (e.g., 8-oxodG formation) in vitro, human case-control studies often fail to show elevated FP-12 in CRC patients. This discrepancy may arise from:

- Methodological variability : Inconsistent extraction protocols (e.g., acetone vs. dichloromethane) and failure to differentiate FP-12 isomers with distinct genotoxic potentials .

- Temporal exposure : FP-12’s instability in fecal samples may underestimate long-term exposure. Use isotopic dilution or methoxytetraenol conversion to stabilize analytes during storage .

- Anti-mutagenic co-factors : Fecal antioxidants (e.g., vitamin E) mitigate FP-12’s mutagenicity in Salmonella assays but not in human colonocytes .

Q. What advanced analytical techniques resolve FP-12 isomer-specific genotoxicity?

- Electron Spin Resonance (ESR) : Detects reactive oxygen species (ROS) generated by FP-12 isomers. For example, FP(13.2) produces 2.5× more hydroxyl radicals than FP(14.0) .

- 32P-postlabeling : Identifies FP-12-DNA adducts. Preliminary data suggest cis-isomers form stable adducts, while trans-isomers induce oxidative damage .

- HPLC-EC : Quantifies 8-oxodG in human fibroblasts exposed to FP-12 isomers, confirming trans-configurations as primary oxidative stressors .

Q. How does FP-12’s adsorption to dietary fiber alter its bioavailability and carcinogenic potential?

In vivo models show FP-12 binds to insoluble fiber (e.g., cellulose), reducing its free concentration in the colon. However, bile acids (e.g., deoxycholic acid) displace FP-12 from fiber, increasing bioavailability. Calcium supplementation enhances FP-12-fiber binding, suggesting a protective mechanism. Experimental validation requires fecal batch cultures with isotope-labeled FP-12 and fiber-specific adsorption assays .

Methodological Challenges and Solutions

Q. How can FP-12 degradation during experimental dosing be minimized?

FP-12 decomposes rapidly (t1/2 = 15 min) under light, oxygen, or nucleophilic conditions. Stabilization strategies include:

Q. What statistical approaches address intraindividual variability in FP-12 excretion studies?

Pooled fecal samples (5–7 samples/subject) reduce day-to-day variability (CV = 60–110%). For case-control studies, use mixed-effects models to account for diet, defecation frequency, and fecal pH. Meta-analyses should stratify by extraction method (e.g., dichloromethane vs. diethyl ether) to minimize heterogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.